molecular formula C10H20N2 B8043771 N,N-diethyl-4-isocyanopentan-1-amine

N,N-diethyl-4-isocyanopentan-1-amine

Cat. No.: B8043771
M. Wt: 168.28 g/mol
InChI Key: GIRRFOMQAVPLHL-UHFFFAOYSA-N
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Description

N,N-diethyl-4-isocyanopentan-1-amine is a chemical building block designed for research and development applications, particularly in synthetic organic chemistry. Its structure incorporates both a tertiary amine and a terminal isocyanide functional group, making it a valuable precursor for the synthesis of diverse nitrogen-containing compounds. The isocyanide group is a key reactant in multi-component reactions, such as the Passerini and Ugi reactions, which are powerful tools for the rapid generation of molecular complexity and chemical libraries in drug discovery (PMC5778392) . This compound is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the relevant safety data sheets and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

N,N-diethyl-4-isocyanopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-5-12(6-2)9-7-8-10(3)11-4/h10H,5-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRRFOMQAVPLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Reactivity in Nickel-Catalyzed Insertion Reactions

Nickel-catalyzed oxidative isocyanide insertion reactions are critical for synthesizing pyrimidouracils. The performance of this compound and related compounds is summarized below:

Compound Type Example Reaction Outcome Yield Stability Reference
Secondary aliphatic This compound Functionalized pyrimidouracil 3g Acceptable (~60%) High
Cyclic secondary aliphatic Cyclic isocyanide (e.g., 3c) Pyrimidouracil 3c Good (~75%) High
Primary aliphatic Unspecified primary isocyanide Pyrimidouracils 3d, 3e, 3h, 3i High (>80%) High
Benzylic Benzylic isocyanide Pyrimidouracils 3d, 3e, 3h, 3i High (>80%) Moderate
Aromatic Methyl 2-isocyanobenzoate Pyrimidouracil 3m Diminished (~50%) Moderate

Key Findings:

  • Primary/Benzylic Isocyanides outperform secondary aliphatic isocyanides in nickel-catalyzed reactions, achieving higher yields (>80%) .
  • This compound provides acceptable yields (~60%) but offers structural complexity for downstream modifications, unlike simpler primary analogs .
  • Aromatic isocyanides (e.g., methyl 2-isocyanobenzoate) exhibit diminished reactivity, likely due to electronic effects or steric hindrance .

Stability and Functionalization Potential

  • Stability: this compound remains stable under both nickel and palladium catalysis, unlike unstable aromatic isocyanides (e.g., 2-naphthyl isocyanide, which decomposes immediately) .
  • Functionalization: The diethylamine and pentyl backbone of this compound allow for modular derivatization, as demonstrated in the synthesis of antileishmanial (9z) and fluorescent 4-AQ scaffolds .

Q & A

Q. What are the critical safety protocols for handling N,N-diethyl-4-isocyanopentan-1-amine in laboratory settings?

  • Methodological Answer : this compound is classified under GHS as acute toxicity (Category 4, H302) , skin irritant (Category 2, H315) , and respiratory irritant (Category 3, H335) . Key precautions include:
  • Use of fume hoods and gloves (nitrile or neoprene) to prevent skin contact.
  • Immediate decontamination with water for 15 minutes upon skin/eye exposure.
  • Storage in a cool, dry, well-ventilated area away from oxidizers or acids to prevent hazardous reactions .

Q. How is this compound synthesized, and what characterization techniques validate its purity?

  • Methodological Answer : The compound is synthesized via alkylation of primary amines with isocyanide precursors , followed by purification through distillation or column chromatography . Characterization involves:
  • NMR spectroscopy (¹H/¹³C) to confirm branching and isocyanide functionality.
  • FT-IR for the C≡N stretch (~2150 cm⁻¹).
  • GC-MS to verify molecular weight (197.36 g/mol) and detect impurities .

Advanced Research Questions

Q. How does this compound enhance catalytic efficiency in transition metal-mediated insertions?

  • Methodological Answer : The compound acts as a secondary isocyanide in palladium- or nickel-catalyzed reactions , enabling imidoylative Sonogashira couplings or pyrimidouracil synthesis . Key factors:
  • Steric hindrance from the diethylamino group reduces unwanted dimerization.
  • Electron-donating effects stabilize metal-isocyanide intermediates.
  • Optimized conditions : Use of Pd(PPh₃)₄ (2 mol%) in THF at 80°C yields chloroquine analogues (e.g., 9w-9y) with >80% efficiency .

Q. What experimental strategies resolve contradictions in yield variability during isocyanide insertion reactions?

  • Methodological Answer : Yield disparities arise from substrate electronic effects (e.g., electron-withdrawing groups reduce yields by 20–30%) or catalyst choice . Mitigation strategies:
  • Pre-activation of aryl halides with CuI to enhance oxidative addition.
  • Temperature modulation : Lowering to 60°C minimizes decomposition of sensitive intermediates.
  • Additives : 1,10-Phenanthroline (1 eq.) stabilizes nickel catalysts, improving yields in pyrimidouracil synthesis (e.g., 3g: 65% vs. 45% without additives) .

Q. How can researchers assess the stability of this compound under varying reaction conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Thermal stability : Heat at 50°C for 24h in DMSO; monitor degradation via HPLC (retention time shifts indicate decomposition).
  • pH sensitivity : Expose to acidic (pH 2) and basic (pH 10) conditions; FT-IR detects hydrolysis of the isocyanide group.
  • Light exposure : UV-Vis spectroscopy identifies photolytic byproducts (e.g., nitriles) .

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